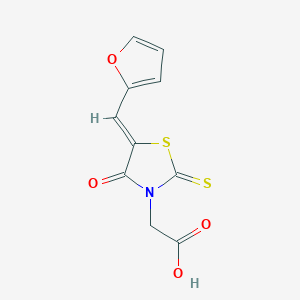

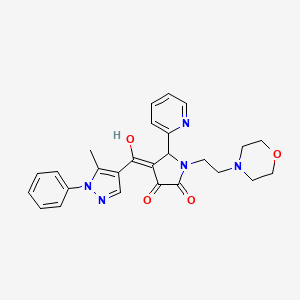

![molecular formula C19H16N2O3S2 B2687458 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide CAS No. 896361-75-4](/img/structure/B2687458.png)

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide” is a chemical compound that contains a benzothiazole ring. Benzothiazole is a heterocyclic compound; it’s aromatic and consists of a benzene ring fused to a thiazole ring . This compound also contains a sulfonyl (SO2) functional group and an amide (CONH2) functional group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the sulfonyl and amide groups. Benzothiazoles can be synthesized through several methods, including the condensation of 2-aminobenzenethiols with carboxylic acids .Molecular Structure Analysis

The benzothiazole ring system in the compound is aromatic and planar. The sulfonyl group is likely to be in a trigonal planar geometry around the sulfur atom, while the amide group typically has a planar geometry around the carbonyl carbon and the nitrogen .Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions at the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact nature of the substituents on the benzothiazole ring. Generally, benzothiazoles are crystalline solids that are slightly soluble in water but more soluble in organic solvents .科学的研究の応用

Cardiac Electrophysiological Activity

N-substituted-4-(1H-imidazol-1-yl)benzamides, a class including N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide, have shown promising cardiac electrophysiological activities. These compounds, including sematilide, demonstrate potency in Purkinje fiber assays, indicating potential as selective class III agents for cardiac arrhythmias (Morgan et al., 1990).

Anticancer Properties

Research has identified that derivatives of indapamide, which structurally relate to N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide, exhibit significant anticancer properties. Specific compounds within this class have demonstrated proapoptotic activity and inhibitory effects on melanoma cell lines (Yılmaz et al., 2015).

Antitumor Activity

N-1,3-benzothiazol-2-ylbenzamide derivatives, closely related to the compound , have shown notable antitumor activity, particularly against human liver hepatocellular carcinoma and breast cancer cell lines. Certain derivatives have been identified for their strong inhibitory effects on cell growth and proapoptotic effects (Corbo et al., 2016).

Anticonvulsant and Sedative-Hypnotic Activity

Benzodiazepine receptor agonists, including some 4-thiazolidinone derivatives structurally related to N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide, have shown considerable anticonvulsant activity in various models. These compounds also exhibit sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).

Antimicrobial Activity

Some benzothiazole derivatives have demonstrated potent antimicrobial properties. This includes activity against Gram-positive and Gram-negative bacteria, as well as specific effectiveness against Mycobacterium tuberculosis and other mycobacteria strains (Krátký et al., 2012).

Synthesis of Novel Heterocycles

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide and its derivatives have been utilized in the synthesis of new heterocyclic compounds. These syntheses contribute to the expansion of available compounds for various biological and pharmacological applications (Darweesh et al., 2016).

作用機序

Safety and Hazards

将来の方向性

The study of benzothiazole derivatives is a vibrant field in medicinal chemistry, with potential applications in the development of new pharmaceuticals. Future research could explore the biological activity of this compound and its derivatives, possibly through the synthesis of a library of analogs .

特性

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-26(23,24)16-9-5-4-8-14(16)18(22)21-19-20-17-13-7-3-2-6-12(13)10-11-15(17)25-19/h2-9H,10-11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDVDRVBQWHOAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

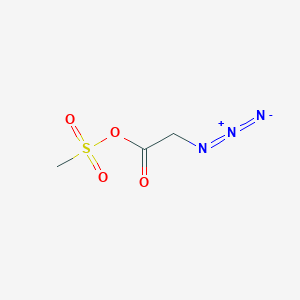

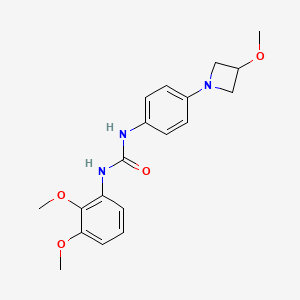

![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)

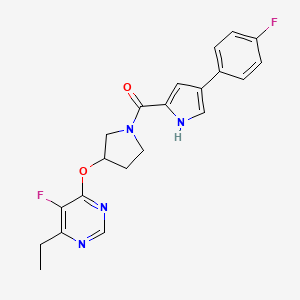

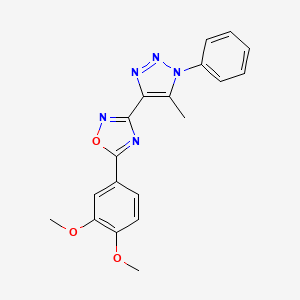

![N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2687389.png)

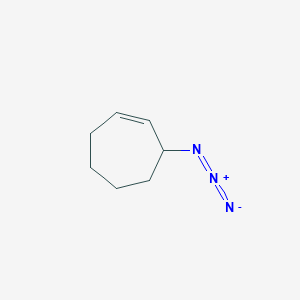

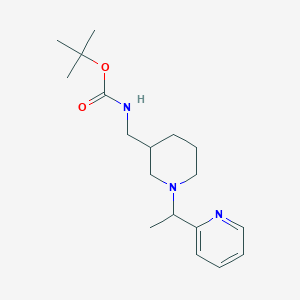

![tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2687390.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687395.png)

![Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B2687396.png)

![3-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2687397.png)